

Vanillylamine Hydrochloride: A Comprehensive Physicochemical Profile for Researchers

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An In-depth Technical Guide for Scientists and Drug Development Professionals

Vanillylamine hydrochloride, a significant intermediate in the biosynthesis of capsaicin, the pungent compound in chili peppers, holds considerable interest for researchers in pharmacology, medicinal chemistry, and materials science.[1] Its structural similarity to catecholamines has spurred investigations into its potential biological activities. This technical guide provides a detailed overview of the core physicochemical characteristics of vanillylamine hydrochloride, complete with experimental protocols and visual representations to support laboratory research and drug development endeavors.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of **vanillylamine** hydrochloride is fundamental to its application in research and development. These properties dictate its solubility, stability, and interaction with biological systems.



Property	Value	Reference
Molecular Formula	C8H12CINO2	[2][3]
Molecular Weight	189.64 g/mol	[2][3]
Melting Point	215-220 °C (with decomposition)	[2]
Solubility	Freely soluble in water (≥50 mg/mL) and soluble in methanol.	[2]
Appearance	White to off-white crystalline powder.	[2]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **vanillylamine** hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR Spectrum: Spectral data for the proton NMR of vanillylamine is available and consistent with its chemical structure.[4]
- ¹³C NMR Spectrum: Carbon-13 NMR data is also available for the structural elucidation of the **vanillylamine** molecule.[5]

Infrared (IR) Spectroscopy

• IR Spectrum: The infrared spectrum of **vanillylamine** hydrochloride has been recorded and is available for review, providing information about its functional groups.[6]

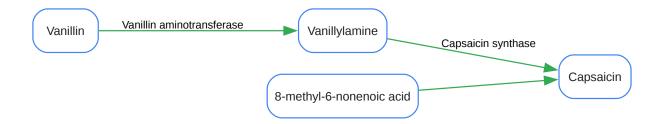
Biological Significance and Signaling Pathways

Vanillylamine is a key intermediate in the biosynthesis of capsaicin in Capsicum plants.[7] It is formed from vanillin through the action of the enzyme vanillin aminotransferase.[8][9]



Subsequently, capsaicin synthase catalyzes the condensation of **vanillylamine** with 8-methyl-6-nonenoic acid to produce capsaicin.[7]

Recent research has also highlighted a potential role for **vanillylamine** in cellular signaling. One study has indicated that **vanillylamine**, produced by the gut microbiota Lachnospiraceae, can activate the JNK (c-Jun N-terminal kinase) pathway, which in turn promotes the proliferation of hematopoietic stem cells.[10] This finding suggests a potential therapeutic avenue for alleviating myelosuppression induced by chemotherapy.[10]



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Capsaicin Biosynthesis Pathway



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Vanillylamine and the JNK Pathway

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the physicochemical properties of **vanillylamine** hydrochloride.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.





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Melting Point Determination Workflow

Protocol:

- Sample Preparation: Ensure the vanillylamine hydrochloride sample is completely dry and finely powdered.
- Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
- Heating: Heat the sample at a controlled rate, typically 1-2 °C per minute, as the melting point is approached.
- Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.

Determination of Solubility

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

Protocol:

- Solution Preparation: Add an excess amount of **vanillylamine** hydrochloride to a known volume of the solvent (e.g., water, methanol) in a sealed flask.
- Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
- Quantification: Determine the concentration of vanillylamine hydrochloride in the clear supernatant or filtrate using a suitable analytical method, such as UV-Vis spectroscopy or



HPLC.

Determination of pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a widely used method for its determination.

Protocol:

- Sample Preparation: Prepare a solution of vanillylamine hydrochloride of known concentration in water.
- Titration Setup: Calibrate a pH meter using standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
- Titration: Gradually add a standardized solution of a strong base (e.g., NaOH) in small increments.
- Data Collection: Record the pH of the solution after each addition of the titrant.
- Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, where the pH is equal to the pKa.

Spectroscopic Analysis

NMR Spectroscopy:

- Sample Preparation: Dissolve a small amount of vanillylamine hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
- Data Acquisition: Place the sample in an NMR tube and acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
- Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to an internal standard (e.g., TMS).

IR Spectroscopy:



- Sample Preparation: Prepare the sample as a KBr pellet or a Nujol mull. For Attenuated Total Reflectance (ATR)-IR, the solid sample can be placed directly on the ATR crystal.
- Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer over the appropriate wavenumber range (typically 4000-400 cm⁻¹).
- Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Vis Spectroscopy:

- Sample Preparation: Prepare a dilute solution of **vanillylamine** hydrochloride in a suitable solvent (e.g., water, methanol) of known concentration.
- Blank Measurement: Record the absorbance of the pure solvent (blank).
- Sample Measurement: Record the absorbance of the sample solution over a range of wavelengths (e.g., 200-400 nm).
- Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε).

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